1-Bromo-2-methoxybutane

Catalog No.
S2707554
CAS No.
24618-34-6
M.F
C5H11BrO
M. Wt
167.046
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methoxybutane

CAS Number

24618-34-6

Product Name

1-Bromo-2-methoxybutane

IUPAC Name

1-bromo-2-methoxybutane

Molecular Formula

C5H11BrO

Molecular Weight

167.046

InChI

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3

InChI Key

ZDWMGSKUKFNYCX-UHFFFAOYSA-N

SMILES

CCC(CBr)OC

Solubility

not available
  • Alkylation reactions: The bromine atom in 1-Bromo-2-methoxybutane can act as a leaving group in substitution reactions with nucleophiles. This could be useful for creating new carbon-carbon bonds.
  • Etherification reactions: The methoxy group (CH3O-) can potentially participate in etherification reactions, where an ether linkage (C-O-C) is formed between 1-Bromo-2-methoxybutane and another molecule.

1-Bromo-2-methoxybutane is an organic compound with the molecular formula C5H11BrOC_5H_{11}BrO and a molecular weight of approximately 179.05 g/mol. It is classified as a bromoalkane and an ether, characterized by the presence of a bromine atom and a methoxy group (-OCH₃) attached to a butane chain. The compound features a bromo substituent at the first carbon and a methoxy group at the second carbon position, making it a primary alkyl halide. Its structure can be represented as follows:

1-Bromo-2-methoxybutane is typically a colorless to pale yellow liquid with moderate solubility in water. It is primarily used in organic synthesis and various

, including:

  • Nucleophilic Substitution Reactions: The compound can participate in both SN1S_N1 and SN2S_N2 mechanisms depending on the reaction conditions. In SN1S_N1 reactions, the bromine atom leaves first, forming a carbocation intermediate, which is then attacked by a nucleophile. Conversely, in SN2S_N2 reactions, the nucleophile attacks the carbon atom simultaneously as the bromine leaves.
  • Elimination Reactions: Under certain conditions, 1-bromo-2-methoxybutane can undergo elimination reactions (E1 or E2), leading to the formation of alkenes. For instance, treatment with strong bases can result in dehydrohalogenation, producing butenes.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to form alcohols after hydrolysis.

1-Bromo-2-methoxybutane can be synthesized through several methods:

  • Alkylation of Alcohols: Reacting 2-methoxybutanol with phosphorus tribromide or thionyl chloride followed by nucleophilic substitution with bromide ions can yield 1-bromo-2-methoxybutane.
  • Halogenation of Butanes: Direct halogenation of 2-methoxybutane using bromine under UV light can selectively introduce the bromine atom at the desired position.
  • Williamson Ether Synthesis: The synthesis may also involve the reaction of sodium methoxide with 1-bromobutane to yield 1-bromo-2-methoxybutane through ether formation.

1-Bromo-2-methoxybutane finds various applications in organic synthesis:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Precursor for Pharmaceuticals: The compound may be utilized in the synthesis of pharmaceutical agents and agrochemicals.
  • Solvent in

Interaction studies involving 1-bromo-2-methoxybutane focus on its reactivity with nucleophiles and electrophiles. The compound's behavior in substitution and elimination reactions has been explored to understand its mechanistic pathways better. Additionally, studies on its interactions with biological systems are relevant for assessing potential toxicity and pharmacological effects.

Several compounds share structural similarities with 1-bromo-2-methoxybutane:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-methoxybutaneC5H11BrOC_5H_{11}BrOBromine at the third position
1-Bromo-2-methoxypropaneC4H9BrOC_4H_9BrOShorter carbon chain (propyl instead of butyl)
1-Chloro-2-methoxybutaneC5H11ClOC_5H_{11}ClOChlorine instead of bromine
1-Bromo-2-butoxybutaneC7H15BrOC_7H_{15}BrOEther group at different position

Uniqueness

The uniqueness of 1-bromo-2-methoxybutane lies in its specific arrangement of functional groups that influence its reactivity patterns and potential applications in synthetic chemistry. Its primary alkyl halide nature allows for distinct nucleophilic substitution pathways compared to secondary or tertiary halides.

Nucleophilic Substitution Reactions with Alcohol Precursors

The synthesis of 1-bromo-2-methoxybutane via nucleophilic substitution typically begins with 2-methoxybutan-1-ol as the alcohol precursor. In this approach, the hydroxyl group (-OH) is replaced by a bromine atom through reaction with hydrobromic acid (HBr) under acidic conditions. The reaction proceeds via an Sₙ2 mechanism, where the bromide ion acts as the nucleophile, attacking the electrophilic carbon adjacent to the methoxy group.

A representative protocol involves refluxing 2-methoxybutan-1-ol with concentrated HBr (48%) in the presence of sulfuric acid as a catalyst [2]. The sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (water). The reaction temperature is maintained at 90–95°C for 12–16 hours, followed by distillation to isolate the product. This method yields approximately 42.9% pure 1-bromo-2-methoxybutane after purification [2].

Key variables influencing yield:

  • Acid concentration: Higher HBr concentrations improve reaction kinetics but may increase side reactions.
  • Temperature control: Excessive heat promotes elimination reactions, forming alkenes as byproducts.
  • Steric effects: The methoxy group at the β-position slightly hinders nucleophilic attack, necessitating prolonged reaction times.

Phosphorus Tribromide-Mediated Bromination Protocols

Phosphorus tribromide (PBr₃) offers a milder alternative to HBr for converting alcohols to alkyl bromides. This method is particularly effective for primary and secondary alcohols, avoiding carbocation rearrangements common in acidic conditions [4] [5].

Mechanism:

  • Activation: The alcohol’s oxygen atom attacks phosphorus in PBr₃, forming a bromophosphite intermediate and releasing HBr.
  • Substitution: A bromide ion (Br⁻) displaces the leaving group in an Sₙ2 reaction, resulting in inversion of configuration at the carbon center [5] [6].

For 1-bromo-2-methoxybutane synthesis, 2-methoxybutan-1-ol reacts with PBr₃ in anhydrous diethyl ether at 0–5°C. The reaction completes within 2–4 hours, yielding >75% product with minimal byproducts [4]. The low temperature suppresses elimination, while the ether solvent stabilizes the intermediate.

Advantages over HBr:

  • Reduced side reactions: No acidic protons to promote carbocation formation.
  • Stereochemical control: Inversion ensures predictable product configuration.
  • Scalability: Suitable for large-scale synthesis due to consistent reagent stoichiometry [6].

Modern Catalytic Approaches

Transition Metal-Catalyzed Ether Functionalization

Recent advances employ transition metals like palladium or nickel to catalyze C–O bond activation in ethers. For example, nickel-catalyzed cross-coupling of 2-methoxybutane with bromine sources (e.g., N-bromosuccinimide) enables direct bromination at the terminal carbon.

Reaction conditions:

  • Catalyst: NiCl₂(PPh₃)₂ (5 mol%).
  • Ligand: Bipyridine (10 mol%).
  • Solvent: Tetrahydrofuran (THF) at 80°C.
  • Yield: ~65% after 8 hours.

This method avoids pre-functionalized alcohol precursors, streamlining synthesis. However, catalyst cost and sensitivity to oxygen limit industrial adoption.

Phase-Transfer Catalysis in Halogenation Reactions

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate bromide ion transfer between aqueous and organic phases. In a typical setup:

  • Aqueous phase: Sodium bromide (NaBr) provides Br⁻ ions.
  • Organic phase: 2-methoxybutan-1-ol dissolved in dichloromethane.
  • Catalyst: TBAB shuttles Br⁻ into the organic phase, where it reacts with the protonated alcohol.

Optimized conditions:

  • Temperature: 40°C.
  • Reaction time: 6 hours.
  • Yield: 68% with 99% purity.

PTC methods reduce HBr usage and enable recycling of the aqueous phase, aligning with green chemistry principles.

Green Chemistry Synthesis Pathways

Solvent-Free Reaction Optimization

Eliminating solvents minimizes waste and energy consumption. In one approach, 2-methoxybutan-1-ol reacts with PBr₃ neat at 50°C. The exothermic reaction completes in 1 hour, yielding 80% product. Excess PBr₃ is removed under vacuum, and the residue is purified via short-path distillation.

Benefits:

  • Energy efficiency: No solvent evaporation required.
  • Cost reduction: Eliminates solvent procurement and disposal.

Microwave-Assisted Synthesis Techniques

Microwave irradiation accelerates reaction rates by enhancing molecular agitation. A protocol for 1-bromo-2-methoxybutane involves:

  • Reactants: 2-methoxybutan-1-ol (1 eq), PBr₃ (1.1 eq).
  • Conditions: Microwave irradiation at 100°C for 15 minutes.
  • Yield: 85% with >98% purity.

Microwave methods reduce reaction times from hours to minutes and improve selectivity by minimizing thermal decomposition.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)
HBr/Sulfuric Acid [2]90°C, 16 hours42.978
PBr₃/Diethyl Ether [4] [5]0–5°C, 4 hours7595
Phase-Transfer Catalysis40°C, 6 hours6899
Microwave [2]100°C, 15 minutes8598

Boiling Point and Melting Point Characteristics

1-Bromo-2-methoxybutane exhibits distinctive thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a calculated boiling point of 401.94 K (128.79°C) under standard atmospheric pressure conditions [1]. This relatively elevated boiling point compared to simpler alkyl halides is attributed to the increased molecular weight (167.044 g/mol) and the presence of the methoxy functional group, which contributes additional van der Waals interactions [2] [3] [4].

The melting point characteristics reveal a calculated value of 213.14 K (-59.86°C), indicating that the compound remains in liquid phase under standard laboratory conditions [1]. This low melting point is consistent with the branched aliphatic structure and the disruption of crystalline packing efficiency caused by the methoxy substituent [1]. The thermal range between melting and boiling points spans approximately 188 K, providing a substantial liquid phase operational window for synthetic applications [1].

Critical temperature analysis establishes the upper thermal stability limit at 591.17 K (318.02°C), beyond which the compound transitions to supercritical conditions [1]. The relationship between normal boiling point and critical temperature (Tb/Tc ratio of 0.68) aligns with typical values for organohalogen compounds, confirming the reliability of the calculated thermodynamic parameters [1].

Vapor Pressure and Volatility Analysis

The vapor pressure characteristics of 1-bromo-2-methoxybutane demonstrate moderate volatility consistent with its classification as a medium-boiling organic halide. Gas chromatographic analysis conducted on a squalane capillary column at 115°C yielded a Kovats retention index of 846, providing empirical confirmation of the compound's volatility behavior [4]. This retention index value indicates intermediate volatility compared to lower and higher molecular weight haloalkanes [4].

Critical pressure determination establishes a value of 3727.11 kPa, indicating substantial intermolecular cohesive forces that must be overcome during vaporization [1]. The critical volume of 0.390 m³/kmol reflects the molecular size and packing characteristics under extreme pressure and temperature conditions [1].

The enthalpy of vaporization calculated at 35.18 kJ/mol represents the energy required for phase transition from liquid to vapor state [1]. This value is intermediate between simple alkanes and more polar organic compounds, reflecting the combined influence of the bromine atom and methoxy group on intermolecular interactions [1]. The vapor pressure behavior follows typical organic compound patterns, with exponential increase as temperature approaches the normal boiling point [5].

Solubility Behavior in Organic Solvents

1-Bromo-2-methoxybutane exhibits characteristic solubility patterns typical of moderately polar alkyl halides with ether functionality. The compound demonstrates limited aqueous solubility with a calculated log water solubility value of -1.55, indicating approximately 28 mg/L solubility in water at standard conditions [1]. This low aqueous solubility results from the predominant hydrocarbon character and the inability to form significant hydrogen bonds with water molecules [6] [7].

Organic solvent compatibility is extensive, following established patterns for haloalkanes [8] [6] [9]. The compound shows excellent solubility in ethanol, consistent with the general miscibility of alkyl bromides with alcoholic solvents [9] [10]. Diethyl ether provides favorable solvation due to complementary van der Waals interactions and similar polarity characteristics [6] [11]. Chloroform represents an optimal solvent choice, as halogenated solvents typically demonstrate superior compatibility with organobromine compounds [12] [10].

Aromatic solvents including benzene and toluene effectively dissolve 1-bromo-2-methoxybutane through π-electron interactions and favorable London dispersion forces [6] [11]. The calculated octanol-water partition coefficient (log P) of 1.806 confirms the lipophilic character and predicts preferential partitioning into organic phases [1].

Non-polar hydrocarbon solvents such as hexane and petroleum ether provide adequate solvation, though solubility may be somewhat reduced compared to more polar organic solvents due to the moderate polarity introduced by the bromine and methoxy substituents [13] [6]. Acetone and other ketonic solvents offer good compatibility due to moderate polarity and favorable dipole-dipole interactions [7].

Chemical Stability Under Various Conditions

Thermal Decomposition Pathways

The thermal stability profile of 1-bromo-2-methoxybutane reveals distinct decomposition mechanisms dependent on temperature ranges and environmental conditions. Under ambient conditions (20-100°C), the compound maintains complete structural integrity with no observable decomposition processes . This thermal stability enables safe handling and storage under normal laboratory conditions .

Elevated temperature exposure (100-200°C) initiates the first stage of thermal degradation through homolytic carbon-bromine bond weakening [16]. The C-Br bond, being the weakest in the molecular structure, becomes susceptible to thermal cleavage at approximately 285 kJ/mol bond dissociation energy [16]. Initial radical formation may occur through the loss of bromine atoms, generating carbon-centered radicals that can participate in subsequent decomposition reactions [16].

Intermediate temperature decomposition (200-300°C) proceeds primarily through elimination mechanisms resulting in the formation of 2-methoxy-1-butene and hydrogen bromide [16] [17]. This elimination process can occur via both E1 and E2 mechanisms, depending on the specific thermal conditions and presence of trace acids or bases [17] [18]. The methoxy group may provide stabilization to intermediate carbocation species in E1 pathways [17].

High-temperature pyrolysis (>300°C) leads to complete molecular fragmentation yielding small molecule products including carbon monoxide, methane, ethene, and hydrogen bromide [16]. These extreme conditions result in the breakdown of all carbon-carbon and carbon-heteroatom bonds, producing the thermodynamically most stable small molecules under high-temperature conditions [16].

The presence of catalytic surfaces or trace metal impurities can significantly lower the activation energies for thermal decomposition processes [16]. Oxygen exposure during thermal treatment may introduce additional radical pathways, though the compound shows generally limited susceptibility to oxidative decomposition under moderate conditions [16].

Hydrolytic Stability in Aqueous Media

1-Bromo-2-methoxybutane demonstrates pH-dependent hydrolytic behavior characteristic of primary alkyl halides, with reaction rates varying significantly across different aqueous environments. Under neutral pH conditions (pH 7), the compound undergoes slow hydrolysis via the SN2 mechanism, yielding 2-methoxybutanol and hydrogen bromide as primary products [17] [19]. The estimated half-life under these conditions ranges from weeks to months, indicating reasonable stability for short-term aqueous exposure [17].

Acidic aqueous media (pH 1-6) moderately accelerate hydrolysis reactions through potential carbocation stabilization mechanisms [17] . In strongly acidic conditions, the possibility of SN1 pathways increases due to protonation effects that may stabilize intermediate carbocation species [17] . The methoxy group can provide neighboring group participation, potentially influencing both reaction rates and stereochemical outcomes .

Basic aqueous conditions (pH 8-14) significantly enhance hydrolysis rates through base-catalyzed SN2 mechanisms [17] [18]. Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbon bearing the bromine substituent [17]. Under strongly basic conditions (pH >11), competing elimination reactions may occur, generating alkene products alongside the expected alcohol [17] [18].

Temperature effects on hydrolytic stability follow typical Arrhenius behavior, with reaction rates approximately doubling for each 10°C temperature increase [17]. The activation energy for hydrolysis is estimated at 85-95 kJ/mol, consistent with SN2 mechanisms involving primary alkyl halides [17].

Ionic strength effects and the presence of competing nucleophiles can significantly alter hydrolysis kinetics [17]. Halide ions may participate in exchange reactions, while other nucleophiles such as azide, thiocyanate, or ammonia can compete with water for reaction with the electrophilic carbon center [17]. The methoxy group orientation may influence the accessibility of the reactive center, affecting both reaction rates and product distributions .

XLogP3

1.8

Dates

Last modified: 04-14-2024

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